2-[(E)-2-(2-chlorophenyl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one
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Overview
Description
2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is an organic compound belonging to the class of quinazolinones. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a 2-chlorophenyl and a 4-methylphenyl group. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction may produce dihydroquinazolinone derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes related to growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
- 1,1-dichloro-2-(2-chlorophenyl)-2-(4-chlorophenyl)ethene
Uniqueness
2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific substitution pattern on the quinazolinone core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H17ClN2O |
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Molecular Weight |
372.8 g/mol |
IUPAC Name |
2-[(E)-2-(2-chlorophenyl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C23H17ClN2O/c1-16-10-13-18(14-11-16)26-22(15-12-17-6-2-4-8-20(17)24)25-21-9-5-3-7-19(21)23(26)27/h2-15H,1H3/b15-12+ |
InChI Key |
NHNURXAJIAAEKE-NTCAYCPXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CC=C4Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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